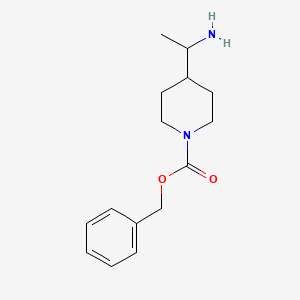

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

説明

BenchChem offers high-quality Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl 4-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12(16)14-7-9-17(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDYKTQCORVESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Safety & Handling Guide: Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

This guide serves as a comprehensive technical manual and Safety Data Sheet (SDS) interpretation for Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate . It is designed for medicinal chemists and process engineers utilizing this intermediate in drug discovery, specifically for synthesizing GPCR ligands and kinase inhibitors.

CAS Registry Number: 863560-19-4 Molecular Formula: C₁₅H₂₂N₂O₂ Molecular Weight: 262.35 g/mol Synonyms: 1-Cbz-4-(1-aminoethyl)piperidine; Benzyl 4-(1-aminoethyl)piperidine-1-carboxylic acid ester.

Part 1: Critical Safety Profile (GHS & Handling)

This compound is a functionalized piperidine intermediate . While specific toxicological data for this exact CAS is often extrapolated from structural analogues (benzyl carbamates and primary alkyl amines), it must be treated as a hazardous substance capable of causing sensitization and irritation.

GHS Classification & Hazard Identification

Based on Structure-Activity Relationships (SAR) of Cbz-protected amines.

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2] |

Emergency Response Protocols

The following protocols are self-validating: improvement in symptoms confirms the removal of the exposure source.

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[2] Causality: The primary amine moiety can cause bronchospasm or mucosal irritation.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. Reasoning: Lipophilic Cbz groups adhere to the skin; PEG aids in solubilizing the compound for removal better than water alone.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4] Critical: Do not use neutralizing agents (acids/bases) as the heat of neutralization may worsen corneal damage.

Part 2: Technical Specifications & Stability

Physicochemical Properties

| Property | Value / Characteristic | Technical Note |

| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon prolonged storage at -20°C. |

| Solubility | DMSO, MeOH, DCM, EtOAc | Insoluble in water. Requires organic co-solvent for biological assays. |

| pKa (Calc) | ~10.5 (Primary Amine) | The piperidine nitrogen is non-basic due to Cbz protection. |

| Chirality | Racemic (unless specified) | Contains a stereocenter at the ethyl group (C1). Enantiomers may have distinct biological activities. |

Storage & Stability

-

Temperature: Store at 2-8°C for short term; -20°C for long term.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon).

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction).

-

Shelf-Life: 24 months if sealed and desiccated.

Part 3: Application Protocols (Synthesis & Deprotection)

This section details the specific utility of the molecule. The Cbz (benzyloxycarbonyl) group protects the piperidine nitrogen, leaving the primary amine on the ethyl chain free for selective functionalization.

Workflow Visualization

The following diagram illustrates the standard synthetic utility of this building block, highlighting the orthogonal protection strategy.

Figure 1: Orthogonal synthetic workflow utilizing the free primary amine while retaining the Cbz-protected piperidine.

Protocol A: Selective Amide Coupling

Objective: Functionalize the primary amine without affecting the piperidine ring.

-

Dissolution: Dissolve 1.0 eq of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate in anhydrous DCM.

-

Base Addition: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine). Why: Scavenges HCl generated during the reaction and maintains the primary amine in a nucleophilic state.

-

Coupling: Add 1.1 eq of the desired Acid Chloride or Carboxylic Acid (pre-activated with HATU).

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (primary amine) will stain with Ninhydrin; the product (amide) will not.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: Remove the benzyl carbamate to liberate the secondary piperidine amine.

-

Reagents: 10% Pd/C (catalytic), H₂ gas (balloon), Methanol.[5]

-

Procedure:

-

Dissolve the intermediate in Methanol (0.1 M concentration).

-

Add 10 wt% of Pd/C carefully under Argon flow (Pyrophoric hazard).

-

Purge with H₂ gas and stir under a hydrogen balloon for 2-4 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Safety Note: Do not let the filter cake dry out completely, as Pd/C is flammable.

-

Validation: The disappearance of the UV absorption associated with the Benzyl group (approx 254 nm) indicates completion.

-

Part 4: Analytical Validation

To ensure the integrity of the material before use, compare against these standard parameters.

| Test | Expected Result | Method |

| 1H NMR (CDCl3) | Multiplet at ~7.35 ppm (5H, Benzyl aromatic). Doublet at ~1.1 ppm (3H, Methyl of ethyl group). | Verifies Cbz group and ethyl chain integrity. |

| LC-MS | [M+H]+ = 263.17 | Positive mode ESI. |

| TLC | Rf ~ 0.3 (10% MeOH/DCM + 1% NH4OH) | Stains positive with Ninhydrin (Red/Purple) due to primary amine. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl carbamate derivatives. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and removal).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yield and purity.

Introduction

The synthesis of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate is a critical process in the development of various pharmaceutical agents. This chiral amine serves as a key building block, and its efficient synthesis with high purity is paramount. A common and effective route to this compound is the reductive amination of Benzyl 4-acetylpiperidine-1-carboxylate. This guide will focus on troubleshooting and optimizing this specific synthetic pathway.

Synthetic Pathway Overview

A prevalent method for synthesizing Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate involves the reductive amination of a ketone precursor.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion of Starting Material (Benzyl 4-acetylpiperidine-1-carboxylate) | 1. Inefficient Imine Formation: The equilibrium may not favor the imine, or the removal of water is incomplete. 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Steric Hindrance: The bulky Cbz protecting group and the piperidine ring may hinder the approach of the amine. | 1. Drive Imine Formation: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Alternatively, use a Dean-Stark apparatus if the solvent and temperature are suitable. A catalytic amount of a weak acid (e.g., acetic acid) can also promote imine formation.[1] 2. Verify Reducing Agent Activity: Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than sodium cyanoborohydride.[2] 3. Optimize Reaction Conditions: Increase the reaction temperature moderately (e.g., to 40-50 °C) or extend the reaction time. |

| Formation of Side Products (e.g., Hydroxyethyl-piperidine) | 1. Reduction of the Ketone Before Amination: The reducing agent may be too reactive and reduce the ketone starting material to an alcohol before the imine has a chance to form. | 1. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reagent for reductive aminations as it is less likely to reduce the ketone directly.[2] 2. One-Pot Procedure: Ensure that the imine is allowed to form before the addition of the reducing agent. A one-pot procedure where the ketone, amine, and a mild acid catalyst are stirred together for a period before the reducing agent is introduced can be effective.[1] |

| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting material and product. 2. Formation of Diastereomers: If the starting material is racemic, the product will be a mixture of diastereomers which can be difficult to separate by standard column chromatography. | 1. Optimize Reaction Completion: Monitor the reaction by TLC or LC-MS to ensure full conversion of the starting material. 2. Chromatographic Separation: Utilize a high-performance column chromatography system. A gradient elution may be necessary to separate the product from closely related impurities. For diastereomers, chiral chromatography may be required for analytical and preparative separations.[3][4] |

| Low Overall Yield | 1. Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can all contribute to lower yields. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction, or may degrade under the workup conditions. | 1. Systematic Optimization: Perform small-scale experiments to optimize the molar ratios of reactants, temperature, and reaction time. 2. Refine Workup Procedure: Adjust the pH of the aqueous phase during extraction to ensure the product is in its free base form and minimally soluble in water. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate?

A common and efficient method is the reductive amination of Benzyl 4-acetylpiperidine-1-carboxylate. This involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent.

Q2: Which reducing agent is best for this reductive amination?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation.[2] It is milder and more selective for the iminium ion over the ketone, which helps to minimize the formation of the corresponding alcohol byproduct.

Q3: How can I improve the formation of the intermediate imine?

The formation of the imine is a reversible reaction. To drive the equilibrium towards the product, it is beneficial to remove the water that is formed as a byproduct. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. A catalytic amount of a weak acid, such as acetic acid, can also facilitate imine formation.[1]

Q4: I am observing a significant amount of the corresponding alcohol as a byproduct. What can I do to minimize this?

The formation of the alcohol byproduct, Benzyl 4-(1-hydroxyethyl)piperidine-1-carboxylate, occurs when the ketone starting material is reduced before it can react with the amine to form the imine. To prevent this, use a milder reducing agent like sodium triacetoxyborohydride. Also, consider a one-pot procedure where the ketone and amine are allowed to stir and form the imine before the reducing agent is added.[1]

Q5: The purification of the final product is challenging. Are there any tips for this?

Purification can indeed be challenging due to the presence of unreacted starting materials and potential diastereomers.

-

Reaction Monitoring: First, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Chromatography: If impurities are present, column chromatography is typically necessary. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol may be effective.

-

Chiral Separation: Since the product has a chiral center, you will likely form a racemic mixture of enantiomers or a mixture of diastereomers if your starting material was also chiral. For separating these, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method.[3][4]

Q6: Can I use other protecting groups for the piperidine nitrogen?

Yes, while the Carboxybenzyl (Cbz) group is common, other protecting groups like tert-butyloxycarbonyl (Boc) can also be used. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent reaction steps.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate via Reductive Amination

This protocol outlines a general procedure for the reductive amination of Benzyl 4-acetylpiperidine-1-carboxylate.

Materials:

-

Benzyl 4-acetylpiperidine-1-carboxylate

-

Ammonium acetate or Ammonia in Methanol

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (glacial)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Benzyl 4-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add ammonium acetate (5-10 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Reductive Amination Workflow

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Decision Tree

Sources

Technical Support Center: Purification of Amine-Functionalized Piperidine Carboxylates

Status: Active Operator: Senior Application Scientist Ticket ID: PIP-CARB-PUR-001

Introduction: The Amphoteric Paradox

Welcome to the technical support hub for Amine-Functionalized Piperidine Carboxylates .

If you are here, you are likely facing the "Amphoteric Paradox." These molecules contain two opposing functional groups: a basic secondary/tertiary amine (piperidine ring) and an electrophilic ester (carboxylate).

-

The Challenge: The amine makes the molecule polar and "sticky" on silica. The ester is susceptible to hydrolysis under the very basic conditions usually required to suppress the amine's ionization.

-

The Goal: Isolate the free base or a stable salt without saponifying the ester or oxidizing the amine.

This guide replaces standard textbook advice with field-proven troubleshooting workflows.

Module 1: Acid-Base Extraction (Work-Up)

User Ticket: "I neutralized my reaction with NaOH to extract the free amine, but my yield plummeted, and NMR shows the carboxylic acid. What happened?"

Diagnosis: You likely triggered Saponification . Piperidine esters are sterically accessible and hydrolyze rapidly in strong aqueous base (pH > 12), especially if the reaction warms up.

The Protocol: "Cold & Weak" pH Adjustment

Do not use 1M NaOH unless absolutely necessary. Use the Cold Carbonate Method .

-

Cool Down: Chill the aqueous reaction mixture to 0°C in an ice bath.

-

Solvent First: Add your organic extraction solvent (DCM or EtOAc) before basifying. This creates a "sink" for the free amine to partition into immediately upon liberation.

-

The Buffer: Slowly add saturated Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) .

-

Target pH: Stop at pH 8.5 – 9.0 . This is sufficient to deprotonate most piperidines (pKa ~11, but effective extraction often occurs lower due to partitioning equilibrium) without attacking the ester.

-

Speed: Extract immediately. Do not let the biphasic mixture stir overnight.

Visualization: Extraction Decision Tree

Figure 1: Decision logic for selecting the correct base during work-up to prevent ester hydrolysis.

Module 2: Chromatography Troubleshooting

User Ticket: "My compound is streaking (tailing) from the baseline to the solvent front on the TLC plate and column. I'm losing mass and resolution."

Diagnosis: This is the Silanol Effect . The acidic silanol groups (Si-OH) on the silica surface are protonating your piperidine nitrogen, forming a non-covalent salt that "drags" along the column.

Solution A: The Modifier Method (Standard Silica)

You must neutralize the silica surface.

-

The Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to both your packing solvent and your elution solvents.

-

The Pre-Wash: Flush the column with the TEA-containing solvent before loading your sample. This "caps" the active silanol sites.

-

Warning: TEA can catalyze ester hydrolysis if left too long. Evaporate fractions immediately.

Solution B: Amine-Functionalized Silica (The "Green" Fix)

If your ester is extremely fragile, avoid adding liquid bases. Use Amine-Functionalized Silica (e.g., KP-NH) .[1]

-

Mechanism: The silica surface is pre-bonded with propyl-amine groups.

-

Benefit: No liquid modifier needed. Just use Hexane/EtOAc. The surface itself repels the piperidine, resulting in sharp peaks.

Data: Mobile Phase Modifiers for Piperidines

| Modifier | Concentration | Best For | Risk Factor |

| Triethylamine (TEA) | 0.5% - 2.0% | General purification | High (Boiling point ~89°C, hard to remove completely) |

| Ammonium Hydroxide (28%) | 0.5% - 1.0% | Polar piperidines | Medium (Water content may deactivate silica) |

| Acetic Acid | 0.1% | Only for N-protected forms | Low (Do NOT use for free amines) |

| Saturated NH₃ in MeOH | 1% - 5% | Very polar/water-soluble amines | Low (Easy to evaporate) |

Module 3: Crystallization & Salt Formation

User Ticket: "I purified the compound, but it's a yellow oil. I need a solid for stability studies. Recrystallization from ethanol failed."

Diagnosis: Many free-base piperidine carboxylates are oils ("oiling out") due to their conformational flexibility and low melting points.

The Protocol: The "Anti-Solvent" Salt Screen

Turn the oil into a salt. This locks the conformation and raises the melting point.

-

Dissolution: Dissolve the oil in a minimum amount of dry diethyl ether or 1,4-dioxane .

-

Acid Addition: Add a stoichiometric amount (1.0 eq) of anhydrous acid.

-

Option A (Robust):HCl in Dioxane (4M) .

-

Option B (Gentle):Oxalic Acid (dissolved in acetone).

-

Option C (Chiral/Gentle):L-Tartaric Acid .[2]

-

-

Precipitation: If precipitate doesn't form immediately, add the Anti-Solvent dropwise until cloudy.

-

Best Anti-Solvents: Hexane, Pentane, or cold Diethyl Ether.

-

-

Cure: Cool to -20°C overnight.

Visualization: Salt Formation Workflow

Figure 2: Workflow for converting oily piperidine esters into stable crystalline salts.

Module 4: Stability & Storage FAQs

Q: Why did my ethyl isonipecotate turn yellow after a week? A: Oxidative N-Oxide Formation. Secondary and tertiary amines react with atmospheric oxygen over time to form N-oxides, which often appear yellow/brown.

-

Fix: Store under Argon/Nitrogen.

-

Fix: Store as the HCl salt (protonated amines are resistant to oxidation).

Q: Can I use Methanol for recrystallization? A: Proceed with Caution. If you have an ethyl ester and you recrystallize from methanol with trace acid/base present, you risk Transesterification (swapping the ethyl group for a methyl group). Always match the alcohol solvent to the ester group (e.g., Recrystallize Ethyl esters from Ethanol).

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction pKa principles).

-

Dolan, J. W. "Troubleshooting Peak Tailing." LCGC North America, 2003 , 21(7).[3]

-

Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." (Validation of amine-functionalized silica efficiency).

-

Kumari, A. et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 2021 , 4, 192-199.[4] (Protocols for piperidine salt crystallization).

-

Yamada, T. et al. "Method for extracting an amino acid ester." U.S. Patent 5,374,765, 1994 . (Definitive guide on pH control during amino-ester extraction).

Sources

Technical Support Center: Solubilization Guide for Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

Ticket ID: SOL-Cbz-Pip-004 Status: Active Topic: Resolving Aqueous Solubility Issues for Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers

Executive Summary & Chemical Profile[1][2]

The Core Problem: Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate (henceforth Compound X ) exhibits a classic "Amphiphilic Conflict."

-

Hydrophobic Domain: The Carbobenzyloxy (Cbz) protecting group and the piperidine ring create a substantial lipophilic footprint (

estimated), driving aggregation in aqueous media. -

Hydrophilic Domain: The primary amine on the ethyl side chain is the sole polar handle.

The Solution Logic: At neutral pH (pH 7.0–7.4), the amine exists largely in equilibrium between its protonated and free-base forms. The free base is virtually insoluble in water. To achieve solubility, you must force the equilibrium toward the ionized species or shield the hydrophobic Cbz group .

| Property | Value (Estimated/Class-Based) | Implication |

| Functional Group | Primary Amine ( | Basic center; key to solubilization. |

| pKa (Base) | ~9.5 – 10.5 | Positively charged only below pH ~9. |

| Protecting Group | Cbz (Benzyl carbamate) | Highly lipophilic; prone to |

| Stability | Acid-stable (mild); Base-labile (strong) | Avoid strong bases; stable in dilute acid. |

Diagnostic Phase: Why is your solution failing?

Before attempting a fix, diagnose the specific failure mode using the decision matrix below.

Visualizing the Decision Logic (DOT Diagram)

Caption: Diagnostic workflow for selecting the optimal solubilization strategy based on pH and concentration requirements.

Troubleshooting Modules & FAQs

Module 1: The "Salt Switch" (pH Manipulation)

Context: The most common reason for insolubility is attempting to dissolve the free base in neutral water or buffer.

Q: I added the compound to PBS (pH 7.4), and it precipitated immediately. Why? A: At pH 7.4, a significant fraction of the amine may remain unprotonated (depending on the exact pKa shift caused by the Cbz group). The uncharged free base is dominated by the hydrophobic Cbz group. Fix: You must convert the amine into a salt in situ.

-

Dissolve the compound in a minimal amount of organic solvent (DMSO or Methanol) if solid.

-

Slowly add 1.0–1.1 equivalents of 0.1 N HCl.

-

Dilute with water. The final pH should be maintained between 3.0 and 5.0 to ensure the amine remains fully protonated (

).

Q: Which acid should I use? A:

-

Standard: Hydrochloric acid (HCl).[1] Forms the hydrochloride salt, usually the most soluble.

-

Alternative: Methanesulfonic acid (MSA). Often yields higher solubility for lipophilic amines if HCl fails.

-

Avoid: Sulfuric acid (often leads to less soluble sulfate salts for large organic cations).

Module 2: Cosolvent Systems

Context: For high concentrations (>10 mM) or when acidic pH is not tolerated by the downstream assay.

Q: My assay cannot tolerate pH < 6. How do I dissolve it? A: You must rely on cosolvents to solvate the Cbz group.

-

DMSO Stock: Prepare a 100 mM stock solution in 100% DMSO.

-

Dilution Protocol: Dilute the stock into the aqueous buffer slowly with vortexing.

-

Limit: The final DMSO concentration usually must stay < 1% (v/v) for biological assays. If precipitation occurs at 1%, you are above the solubility limit of the "kinetic solubility."

Q: Can I use Ethanol? A: Yes, but Ethanol is prone to evaporation, changing the concentration over time. DMSO is preferred for stock stability.

Module 3: Advanced Formulation (Cyclodextrins)

Context: For in vivo studies or sensitive cell assays where DMSO is toxic.

Q: How do I hide the hydrophobic Cbz group without organic solvents?

A: Use Hydroxypropyl-

-

Protocol: Prepare a 20% (w/v) HP-

-CD solution in water. Add the compound (solid or from small DMSO stock) to this vehicle. Sonicate for 30 minutes.

Experimental Protocols

Protocol A: In-Situ Salt Formation (Standard Method)

Objective: Prepare a 10 mM aqueous stock solution.

-

Weighing: Weigh 2.47 mg of Compound X (MW ≈ 247 g/mol , adjust for specific derivative MW).

-

Primary Solubilization: Add 50

L of DMSO. Vortex until fully dissolved. -

Acidification: Add 100

L of 0.1 N HCl (approx 1 eq relative to amine). Vortex. -

Dilution: Slowly add 850

L of deionized water while vortexing. -

Validation: Measure pH. If pH > 5.0, add small increments of 0.1 N HCl.

-

Clarification: If slightly cloudy, sonicate for 5 minutes. If precipitate persists, the concentration is too high; dilute to 5 mM.

Protocol B: pH-Dependent Solubility Profiling

Objective: Determine the maximum solubility at different pH levels.

| Buffer System | Target pH | Expected Solubility | Mechanism |

| 0.1 N HCl | 1.0 – 2.0 | High (> 50 mg/mL) | Fully protonated cation. |

| Acetate Buffer | 4.5 | Moderate | Protonated, but salt solubility limit may apply. |

| PBS | 7.4 | Low (< 1 mg/mL) | Mixed species; hydrophobic effect dominates. |

| Carbonate | 10.0 | Insoluble | Free base; Cbz aggregation. |

Mechanism of Action Visualization

Understanding the protonation state is critical. The diagram below illustrates the equilibrium you are manipulating.

Caption: Equilibrium shift required for solubilization. Lowering pH drives the reaction to the right, creating the soluble cationic species.

References

-

Vertex AI Search. (2026). Solubility of Cbz-protected primary amines in water. Retrieved from 1 (Demonstrating pH-dependent solubility of Cbz-amine prodrugs).

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from 2 (General stability and properties of the Cbz group).

-

Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved from 3 (Principles of salt selection for ionizable amines).

-

PubChem. (2025).[4][5] Benzyl 4-formylpiperidine-1-carboxylate (Related Structure). Retrieved from 5 (Structural analog data supporting lipophilicity estimates).

Sources

- 1. Preparation and physicochemical characterization of a novel water-soluble prodrug of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Handling the Hygroscopic Nature of Aminoethyl Piperidine Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with aminoethyl piperidine salts and face challenges related to their hygroscopic nature. Hygroscopicity, the tendency to absorb moisture from the air, can significantly impact experimental accuracy, compound stability, and the reproducibility of your results.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions grounded in established scientific principles.

Issue 1: Inaccurate Weighing and Unstable Balance Readings

Symptoms:

-

The weight of the compound on the analytical balance continuously increases.

-

Difficulty in obtaining a stable, reproducible weight.

-

The solid material appears clumpy, "wet," or begins to deliquesce on the balance pan.[1][3]

Probable Causes:

-

Active Moisture Absorption: The primary cause is the salt actively absorbing atmospheric moisture the moment it is exposed to ambient air.[1] The rate of absorption is influenced by the ambient relative humidity (RH).[2]

-

Static Electricity: A buildup of static charge on the weighing vessel or the compound itself can interfere with the balance's sensitive mechanism, leading to fluctuating readings.

Solutions & Causal Explanations:

| Solution Steps | Scientific Rationale |

| 1. Minimize Exposure Time: | The extent of water uptake is time-dependent. Working quickly is the most immediate way to reduce the amount of moisture absorbed.[4] Have all spatulas, weighing paper, and vessels ready before opening the primary container. |

| 2. Use a Controlled Environment: | Glove Box/Bag: The most robust solution is to handle the compound within an inert atmosphere glove box or glove bag with controlled low humidity (<10% RH).[5][6] This physically isolates the compound from atmospheric water. Desiccator: For less sensitive applications, weighing can be performed rapidly after removing the compound from a desiccator, but this is less effective in high-humidity labs. |

| 3. Employ "Weighing by Difference": | This technique involves weighing the sealed container, dispensing the reagent directly into the reaction vessel, and then re-weighing the original container. The difference in weight is the amount of compound transferred. This method avoids exposing the bulk material on an open balance pan.[1] |

| 4. Use Appropriate Weighing Vessels: | Use a container with a narrow opening, such as a vial or flask, rather than open weighing paper to minimize the surface area exposed to the air.[1] |

| 5. Address Static: | Use an anti-static gun or an ionizing bar on the balance to dissipate static charges that can cause reading drift. |

Issue 2: Poor Reproducibility in Reactions and Assays

Symptoms:

-

Inconsistent reaction yields or kinetics between seemingly identical experimental runs.

-

Variable results in biological or analytical assays.

-

Formation of unexpected byproducts.

Probable Causes:

-

Inaccurate Molar Calculations: The measured weight of the compound includes an unknown amount of water, leading to an overestimation of the actual amount of the active salt. This results in incorrect stoichiometry.[1]

-

Hydrolysis: The absorbed water can act as a reactant, leading to the hydrolysis of the salt or other sensitive reagents in the mixture, altering the chemical pathway and generating impurities.[7]

-

Solubility and Physical State Changes: Water absorption can change the salt's physical form (e.g., from crystalline to amorphous or a partial solution), which can affect its dissolution rate and reactivity.[8]

Solutions & Causal Explanations:

| Solution Steps | Scientific Rationale |

| 1. Quantify Water Content: | Karl Fischer (KF) Titration: This is the gold standard for accurately determining the water content in a sample.[9] For strongly basic amines, coulometric KF titration with a specialized solvent containing a weak acid (like benzoic or salicylic acid) is recommended to neutralize the amine and prevent side reactions that lead to artificially high water readings.[10] Knowing the exact water percentage allows you to correct the mass for molar calculations. |

| 2. Dry the Compound Before Use: | High Vacuum Drying: Place the compound in a vacuum oven or use a Schlenk line at a temperature appropriate for its stability (always check the Safety Data Sheet - SDS).[11] This removes adsorbed water. Freeze-Drying (Lyophilization): For thermally sensitive salts, lyophilization can effectively remove water by sublimation under vacuum, minimizing the risk of thermal degradation.[12][13] |

| 3. Use Anhydrous Techniques: | Inert Atmosphere: Conduct the entire experiment under an inert atmosphere (Nitrogen or Argon) using a glove box or Schlenk line techniques.[14][15] This involves using oven-dried glassware and anhydrous solvents to prevent moisture contamination at every step.[16] |

| 4. Prepare Stock Solutions in a Controlled Manner: | If feasible, prepare a concentrated stock solution of the salt in a validated anhydrous solvent inside a glove box. This allows for accurate dispensing by volume for subsequent experiments, bypassing the need for repeated weighing of the hygroscopic solid. |

Workflow for Handling a New Batch of Aminoethyl Piperidine Salt

The following diagram illustrates a self-validating workflow to ensure experimental integrity.

Caption: Decision workflow for handling hygroscopic aminoethyl piperidine salts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes aminoethyl piperidine salts hygroscopic? A1: The hygroscopicity of these salts is primarily due to the presence of highly polar functional groups—specifically, the amine nitrogens and the associated counter-ion (e.g., hydrochloride, sulfate). These groups can readily form strong hydrogen bonds with water molecules in the atmosphere.[17] The salt's crystal lattice energy also plays a role; if the energy released by hydrating the ions is greater than the energy required to break the lattice, the salt will readily absorb water.[8]

Q2: Can I just store the container in a freezer to prevent moisture absorption? A2: While storing at low temperatures can reduce the rate of chemical degradation, it does not eliminate hygroscopicity. In fact, it can sometimes exacerbate the problem. When you remove a very cold container from the freezer and open it in a room with ambient humidity, moisture from the air will rapidly condense on the cold solid, much like water droplets forming on a cold glass. If you must store it cold, allow the sealed container to equilibrate to room temperature for several hours before opening it.[3]

Q3: My compound has turned into a sticky solid or liquid. Is it still usable? A3: This phenomenon is called deliquescence, where the substance absorbs so much moisture that it dissolves in the absorbed water. The compound is likely not pure, and its effective concentration is unknown. Using it will lead to significant errors.

-

For non-critical applications: You could attempt to dry the material under high vacuum, but you must then perform a quantitative analysis (e.g., NMR, LC-MS) to confirm its purity and structure, as hydrolysis may have occurred.

-

For pharmaceutical or cGMP work: The material should be discarded. It is crucial to start with a fresh, unopened container and implement proper handling procedures to prevent recurrence.[1]

Q4: What is the best way to handle transfers of hygroscopic solids in an inert atmosphere? A4: The two most reliable methods are using a glove box or a Schlenk line.

-

Glove Box: This provides the most controlled environment. All materials (spatulas, vials, balance) are placed inside the box, which is purged with an inert gas like nitrogen or argon to maintain very low oxygen and moisture levels (<1 ppm).[5]

-

Schlenk Line: This apparatus allows for the manipulation of air-sensitive materials on the benchtop.[14][18] For transferring a solid, you can use a solid addition tube or perform the transfer under a positive pressure of inert gas (a "counterflow" of gas) to prevent air from entering the flask.[16]

Protocol: Transferring a Hygroscopic Solid via Schlenk Line

This protocol describes the addition of a hygroscopic solid to a reaction flask using a powder funnel under a positive flow of inert gas.

Materials:

-

Oven-dried Schlenk flask with a stir bar

-

Oven-dried powder funnel

-

Schlenk line with inert gas (Argon or Nitrogen) and vacuum capabilities

-

Container of hygroscopic aminoethyl piperidine salt

Procedure:

-

Prepare the Flask: Flame-dry the Schlenk flask under vacuum or oven-dry it at >100°C for several hours.[16] Attach it to the Schlenk line, and perform at least three "purge-and-refill" cycles by evacuating the flask and backfilling it with inert gas to ensure a completely inert atmosphere.[14][16]

-

Set up for Transfer: While leaving the flask connected to the line, switch the stopcock to the inert gas manifold to create a positive outflow of gas.

-

Add the Solid: Briefly remove the stopper from the neck of the flask and insert the dry powder funnel. The positive pressure of inert gas flowing out of the flask will prevent air and moisture from entering.

-

Weigh and Add: Quickly weigh the desired amount of the hygroscopic salt and add it through the funnel into the flask.

-

Reseal: Immediately remove the funnel and replace the stopper on the flask.

-

Final Purge: It is good practice to perform one final purge-and-refill cycle to remove any minimal amount of air that may have entered during the brief transfer.

Caption: Workflow for transferring hygroscopic solids using a Schlenk line.

References

- Chemistry LibreTexts. (2024, October 15). Guides.

- Wikipedia. (n.d.). Air-free technique.

- Ossila. (n.d.).

- (2023, January 29).

- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.

- Ossila. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- (n.d.).

- PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- (n.d.).

- ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.

- (2010, March 1).

- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.

- Benchchem. (n.d.). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.

- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- HepatoChem. (n.d.). How do you handle hygroscopic salts?

- (2025, August 8).

- (n.d.).

- Scribd. (n.d.). Drying Techniques for Pharmaceuticals.

- Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine.

- (n.d.).

- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?

- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

- Benchchem. (n.d.).

- Sigma-Aldrich. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.

- EPFL. (n.d.). Glovebox safety guidelines.

- Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?

- Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?

- (2025, December 12). A Practical Guide to the Modern Lab Glove Box.

- Journal of the American Chemical Society. (n.d.). THE FACTORS DETERMINING THE HYGROSCOPIC PROPERTIES OF SOLUBLE SUBSTANCES. I.

- (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)

- Benchchem. (n.d.). common challenges in working with piperidine-based compounds.

- New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)

- ResearchGate. (2025, August 7). Thermodynamic properties of aqueous solutions of pyridine and piperidine.

- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.

- ResearchGate. (n.d.).

- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?

- (n.d.).

- (2014, March 5). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances.

- PubMed. (2019, April 19).

- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]

- 4. tutorchase.com [tutorchase.com]

- 5. ossila.com [ossila.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 10. hiranuma.com [hiranuma.com]

- 11. How To [chem.rochester.edu]

- 12. jocpr.com [jocpr.com]

- 13. scribd.com [scribd.com]

- 14. Air-free technique - Wikipedia [en.wikipedia.org]

- 15. ossila.com [ossila.com]

- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Cbz-Protected Piperidines: A Technical Comparison Guide

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of Carbobenzyloxy (Cbz or Z) protected piperidines. Designed for drug development professionals and senior researchers, this document moves beyond basic spectral interpretation to explore the mechanistic causality of fragmentation. We compare Cbz performance against standard alternatives (Boc, Fmoc) regarding ionization stability, diagnostic ion utility, and in-source fragmentation risks.

Introduction: The Analytical Challenge of Cbz-Piperidines

The piperidine scaffold is ubiquitous in medicinal chemistry, often requiring orthogonal protection during synthesis. The Cbz group is favored for its stability against acidic and basic conditions, removable only via catalytic hydrogenolysis or strong Lewis acids.

However, in LC-MS reaction monitoring and structural elucidation, Cbz-protected amines present unique challenges. Unlike Boc groups, which often degrade in the ion source, Cbz groups are relatively stable, yielding distinct fragmentation patterns driven by the formation of the resonance-stabilized tropylium ion. Understanding these patterns is critical for distinguishing product from impurities and confirming successful protection steps.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of N-Cbz-piperidine (

The Tropylium Ion Driver ( 91)

The most diagnostic feature of Cbz-protected species is the intense signal at

-

Mechanism: Upon collisional activation (CID), the benzyl-oxygen bond cleaves heterolytically.

-

Causality: The resulting benzyl cation (

) undergoes a ring expansion rearrangement to form the aromatic, seven-membered tropylium ion (

The Piperidine Diagnostic Ion ( 86)

While

-

Mechanism: Neutral loss of the entire carbobenzyloxy moiety (

, 135 Da) or sequential loss of the benzyl radical and -

Pathway:

.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for Protonated Cbz-Piperidine.

Caption: Competitive fragmentation pathways of Cbz-Piperidine in ESI(+). The formation of the Tropylium ion (m/z 91) is the dominant thermodynamic pathway.

Comparative Analysis: Cbz vs. Boc vs. Fmoc[2][3]

In drug development, selecting a protecting group often depends on analytical "visibility" as much as synthetic utility. The table below compares Cbz-piperidine against its primary alternatives.

Table 1: Mass Spectrometry Performance Comparison of Amine Protecting Groups

| Feature | Cbz-Piperidine | Boc-Piperidine | Fmoc-Piperidine |

| Diagnostic Ion | |||

| Source Stability (ESI) | High. Rare in-source fragmentation. Parent ion | Low. Often degrades in source. | Moderate. Stable, but bulky lipophilicity can suppress ionization of polar cores. |

| Neutral Loss | -134 Da (Cbz) or -44 Da ( | -56 Da (Isobutene) or -100 Da (Boc) | -222 Da (Fmoc) |

| Analytical Utility | Excellent for confirming protection. | Poor for quantification if source parameters vary (due to variable in-source decay). | Good, but high MW can push ions out of optimal scanning range for small molecules. |

| Interference Risk | Low. | High. | Low. |

Expert Insight: The "In-Source" Trap

-

Boc-Piperidines are notorious for losing the t-butyl group (

) in the ESI source, especially at high desolvation temperatures (>350°C). This can lead to false negatives where the analyst thinks the protection failed because they see the deprotected mass. -

Cbz-Piperidines are robust.[2] If you see the deprotected mass (

86), it is likely a true synthetic impurity, not an artifact of the analysis.

Experimental Protocols

To ensure reproducible data, the following workflow is recommended for characterizing Cbz-protected intermediates.

Standard Operating Procedure (SOP) for LC-MS/MS Characterization

Reagents:

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Instrument Parameters (Generic ESI-Q-TOF or Triple Quad):

-

Ionization: ESI Positive Mode (

). -

Capillary Voltage: 3.5 kV (Avoid >4.0 kV to prevent discharge).

-

Cone Voltage / Declustering Potential: 30 V (Keep moderate to preserve

). -

Collision Energy (CE):

-

Ramp: 10–40 eV.

-

Note:

91 appears at low CE (~15 eV).

-

Analytical Workflow Diagram

Caption: LC-MS/MS decision workflow for confirming Cbz-Piperidine synthesis.

References

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. Retrieved from [Link]

-

Whitman College. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Chiral Purity Verification of 1-Aminoethyl Piperidines: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The 1-aminoethyl substituted piperidine moiety (e.g., N-[1-(piperidin-1-yl)ethyl]amine derivatives) represents a privileged scaffold in CNS-active agents and local anesthetics. However, the exocyclic chiral center at the 1-aminoethyl position presents a specific analytical challenge:

-

Low UV Absorbance: The saturated piperidine ring lacks a strong chromophore, making standard UV detection in HPLC difficult without derivatization.[1]

-

Basicity: The secondary/tertiary amine nature leads to peak tailing on traditional silica-based chiral stationary phases (CSPs) due to silanol interactions.

-

Volatility: Lower molecular weight derivatives may be semi-volatile, complicating recovery.

This guide objectively compares three validation workflows: Chiral HPLC (The Gold Standard) ,

Method 1: Chiral HPLC with Polysaccharide Columns (The Benchmark)

High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for determining Enantiomeric Excess (ee%). For basic piperidines, immobilized polysaccharide columns are superior due to their resistance to basic modifiers.

Technical Rationale

-

Column Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) is the first-line choice. The carbamate linkage provides hydrogen bonding sites that discriminate the amine enantiomers.

-

Mobile Phase: A Polar Organic Mode (Acetonitrile/Methanol/Base) or Normal Phase (Hexane/IPA/Base) is required.

-

The "Base" Factor: You must add a basic modifier (0.1% Diethylamine or 0.1% Isopropylamine) to suppress protonation of the piperidine nitrogen. Without this, the analyte will bind irreversibly to residual silanols, resulting in no elution or massive peak tailing.

Experimental Protocol (Self-Validating)

Objective: Separate enantiomers of 1-(1-aminoethyl)piperidine derivative.

-

Column: Chiralpak IA or equivalent (Immobilized Amylose), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Validation Step: Measure pH of the aqueous component if using RP, or ensure DEA is fresh for NP.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 210-220 nm (if weak chromophore) or Refractive Index (RI) for saturated derivatives.

-

Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase. Filter through 0.45 µm PTFE.

Pros: High reproducibility, easy fraction collection (prep-scale). Cons: Requires large solvent volumes; low UV sensitivity for non-aromatic piperidines.

Method 2: F-NMR with Mosher's Acid (The Structural Validator)

When the analyte lacks a chromophore or HPLC standards are unavailable, NMR using a Chiral Derivatizing Agent (CDA) is the most robust method. We utilize

Technical Rationale

-

Mechanism: The chiral amine reacts with enantiopure (R)- or (S)-MTPA-Cl to form diastereomeric amides.

-

Detection:

F-NMR is used instead of -

Advantage: No reference standard is needed.[2] The ratio of the integrated fluorine peaks is the enantiomeric ratio.

Experimental Protocol

Objective: Determine ee% via

-

Reaction: In a 2 mL vial, mix:

-

10 mg 1-aminoethyl piperidine substrate.

-

15 mg (R)-(-)-MTPA-Cl (excess).

-

20 µL Triethylamine (base scavenger).

-

0.6 mL CDCl

(Deuterated Chloroform).

-

-

Incubation: Shake at Room Temperature for 15 minutes. (Reaction is usually instantaneous for primary amines).

-

Analysis: Transfer directly to NMR tube.

-

Acquisition: Run

F-NMR (typically 376 MHz). Set relaxation delay ( -

Calculation: Integrate the two

singlets (

Pros: Absolute structural verification; no column screening required; high precision. Cons: Destructive (sample consumed); requires expensive deuterated solvents/reagents.

Method 3: Capillary Electrophoresis (The High-Efficiency Alternative)

Capillary Electrophoresis (CE) is ideal for charged amines. It uses Cyclodextrins (CDs) as chiral selectors in the background electrolyte (BGE).

Technical Rationale

-

Mechanism: The piperidine amine is protonated at low pH (pH 2.5). It migrates toward the cathode. Neutral cyclodextrins (like

-CD or highly sulfated -

Separation: The enantiomers form transient inclusion complexes with the CD hydrophobic cavity. The complex with the higher binding constant migrates slower (or faster depending on CD charge), creating separation.

-

Efficiency: CE offers theoretical plate counts often exceeding 100,000, providing resolution where HPLC fails.

Experimental Protocol

-

Capillary: Fused silica, 50 cm effective length, 50 µm ID.

-

BGE: 50 mM Phosphate buffer (pH 2.5) containing 15 mM Sulfated

-Cyclodextrin. -

Injection: Hydrodynamic (50 mbar for 5 s).

-

Voltage: 20-25 kV.

-

Detection: UV at 200 nm (low wavelength is possible due to phosphate transparency).

Pros: Nanolevel sample consumption; extremely high resolution; rapid method development. Cons: Lower sensitivity (concentration sensitivity) than HPLC; injection precision can be lower.

Comparative Analysis & Decision Matrix

The following table contrasts the three methodologies to aid in selection.

| Feature | Chiral HPLC (Polysaccharide) | Capillary Electrophoresis (CE) | |

| Primary Mechanism | Adsorption/Steric Fit | Diastereomeric Chemical Shift | Inclusion Complexation |

| Sample Requirement | ~1 mg (Recoverable) | ~10 mg (Destructive) | < 1 µg (Destructive) |

| Chromophore Needed? | Yes (or RI detector) | No (Fluorine tag provided) | Yes (Low UV) |

| Throughput | Medium (15-30 min/run) | Low (Prep + Run time) | High (5-10 min/run) |

| Cost per Run | High (Solvents/Columns) | High (Reagents/Solvents) | Low (Buffer only) |

| Limit of Detection | ~0.1% impurity | ~1% impurity | ~0.5% impurity |

| Best For... | QC / Prep Purification | Early R&D / Structure Proof | Trace Analysis / Charged Amines |

Visualization of Workflows

Method Selection Decision Tree

This diagram guides the researcher to the optimal method based on sample properties.

Caption: Decision tree for selecting the appropriate chiral purity verification method based on chromophore presence and standard availability.

NMR Derivatization Workflow

Visualizing the reaction pathway for the

Caption: Workflow for converting chiral amines into diastereomers using Mosher's acid for

References

-

MDPI. (2023). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

-

Phenomenex. (2023). Chiral HPLC Separations Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (2022).[3] A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate, a substituted piperidine derivative. By adhering to these procedures, you can mitigate risks, ensure regulatory compliance, and foster a culture of safety within your organization.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate may not be readily available, its structural similarity to other piperidine derivatives allows for an informed assessment of its potential hazards. Piperidine and its analogues are often characterized by the following hazardous properties:

-

Acute Toxicity : Harmful or potentially fatal if swallowed, inhaled, or absorbed through the skin.[1]

-

Corrosivity : Capable of causing severe skin burns and serious eye damage.[1][2]

-

Flammability : May be combustible or flammable, with vapors potentially forming explosive mixtures with air.[1][3]

-

Environmental Hazard : Potentially harmful to aquatic life.[1]

Given these potential risks, it is imperative to handle Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate with the utmost care throughout its lifecycle, from initial handling to final disposal.

Table 1: Hazard Summary of Structurally Related Piperidine Derivatives

| Hazard Classification | Description | Representative Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Piperidine, 1-Benzyl-4-piperidinecarboxaldehyde[2] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Piperidine, 4-Amino-1-benzylpiperidine[4] |

| Serious Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness. | Piperidine, 1-Benzyl-4-piperidinecarboxaldehyde[2] |

| Flammability | Flammable liquid and vapor. | Piperidine[3] |

Pre-Disposal: Essential Safety Measures

Before initiating any disposal procedures, it is crucial to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

-

Eye and Face Protection : Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and vapors.

-

Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.

-

Body Protection : A flame-retardant lab coat or a chemical-resistant apron is essential. For handling larger quantities, a chemical-resistant suit may be necessary.

-

Respiratory Protection : All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The proper disposal of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate is a multi-step process that must align with institutional policies and local, state, and federal regulations.

Step 1: Waste Identification and Segregation

-

Designate as Hazardous Waste : Due to its potential toxicity and corrosivity, Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate must be treated as hazardous waste.

-

Segregate at the Source : Do not mix this compound with other waste streams. Keep it in a dedicated, clearly labeled waste container.

-

Avoid Incompatibilities : Store the waste container away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.[2][4]

Step 2: Waste Collection and Containerization

-

Select an Appropriate Container : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.

-

Label the Container : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate," and the approximate quantity. Include any relevant hazard pictograms (e.g., corrosive, toxic).

-

Transferring the Waste : Carefully transfer the neat compound or solutions containing it into the designated waste container within a chemical fume hood. Avoid spills and splashes.

Step 3: Storage of Chemical Waste

-

Designated Storage Area : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

-

Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

-

Temperature Control : Store in a cool, dry place away from direct sunlight and sources of heat or ignition.[3][5]

Step 4: Final Disposal

-

Engage a Licensed Waste Disposal Vendor : The disposal of hazardous chemical waste must be handled by a certified and licensed environmental services company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

-

Manifesting : Ensure that all hazardous waste is properly documented on a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.[6]

-

Regulatory Compliance : Adherence to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[7]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

-

Minor Spill (within a fume hood) :

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent material into a designated hazardous waste container.

-

Decontaminate the area with a suitable cleaning agent.

-

-

Major Spill (outside of a fume hood) :

-

Evacuate the laboratory immediately.

-

Alert your institution's EHS or emergency response team.

-

Prevent entry into the affected area.

-

-

Personal Exposure :

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

-

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Caption: Disposal workflow for Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Conclusion

The proper disposal of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards, implementing robust safety protocols, and adhering to regulatory requirements, researchers can effectively manage this chemical waste stream. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance.

References

- Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.

- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).

- Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.

- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.

- Cornell University Environmental Health and Safety. (n.d.). Safe Handling of Chemicals.

- AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- Fisher Scientific. (2025). Safety Data Sheet: 1-Benzyl-4-piperidinecarboxaldehyde.

- Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - Particularly Hazardous Substances.

- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.

- ChemSupply Australia. (2023). Safety Data Sheet: PIPERIDINE.

- TCI Chemicals. (2025). Safety Data Sheet: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride.

- BLD Pharm. (2010). MSDS of benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)

- Penta Chemicals. (2024).

- Fisher Scientific. (2025). Safety Data Sheet: N-Benzyl-4-piperidone.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776272, Benzyl 4-formylpiperidine-1-carboxylate.

- Fisher Scientific. (2025).

- Carl ROTH. (2025). Safety Data Sheet: Piperidine.

- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

- Fisher Scientific. (2023).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-4-piperidone.

- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.

- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.

- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.

- U.S. Government Publishing Office. (n.d.). 40 CFR § 721.3830 - Formaldehyde, reaction products with an alkylated phenol and an aliphatic amine (generic).

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。